

UNC2025 Hydrochloride Technical Support Center: Stability, Solubility, and Formulation Guide

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Compound of Interest

Compound Name: *UNC2025 hydrochloride*

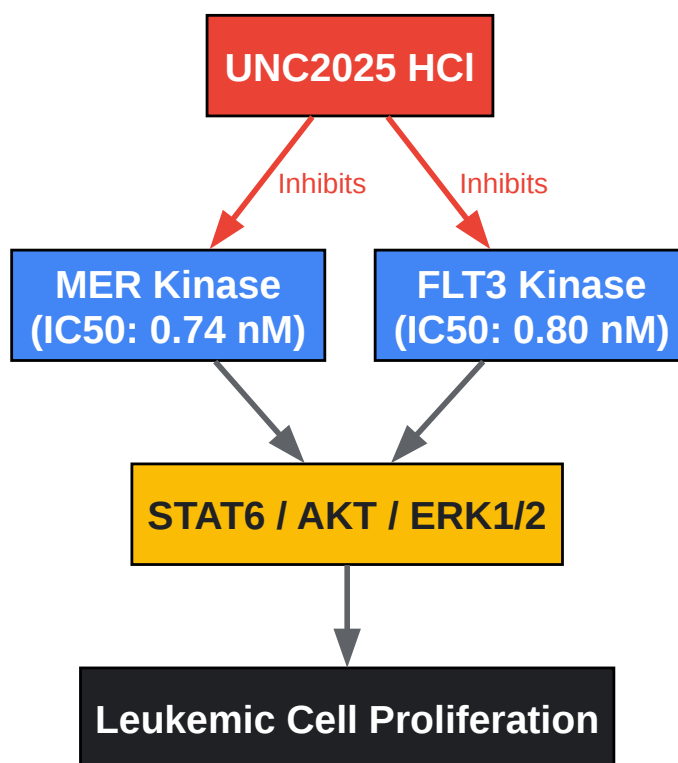
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Welcome to the Technical Support Center for **UNC2025 hydrochloride**, a potent, orally bioavailable, and ATP-competitive dual inhibitor of MER and FLT3 tyrosine kinases. This guide is designed for researchers and drug development professionals to troubleshoot common handling issues, ensure structural stability in solution, and optimize both in vitro and in vivo experimental workflows.

Mechanism & Pathway Overview

UNC2025 hydrochloride was engineered to overcome the poor pharmacokinetic (PK) properties of earlier MER inhibitors[1]. By inhibiting MER (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.80 nM), it effectively blocks downstream survival pathways (STAT6, AKT, ERK1/2), making it a critical tool for acute myelogenous leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) research[2].



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Fig 1: UNC2025 HCl mechanism of action targeting MER/FLT3 signaling pathways in leukemia.

Quantitative Data: Solubility & Stability Profiles

The hydrochloride salt form of UNC2025 was specifically developed to drastically improve aqueous solubility compared to its free-base predecessor[3].

Table 1: Solubility Profile

Solvent	Max Concentration	Preparation Notes
Water / ddH ₂ O	55 - 100 mg/mL	Highly soluble due to the HCl salt form. Requires sonication and gentle warming (37°C) to achieve maximum saturation[4][5].
DMSO	10 - 25 mg/mL	Critical: Must use fresh, anhydrous DMSO. Hygroscopic moisture absorption significantly reduces solubility[4][6].
Ethanol	< 1 mg/mL	Generally considered insoluble or poorly soluble in pure ethanol[6].

Table 2: Storage & Stability Guidelines

State	Temperature	Shelf Life	Causality / Mechanism of Degradation
Solid Powder	-20°C	3 Years	Highly stable when desiccated. Protect from ambient humidity to prevent hydration of the salt[4][7].
Solid Powder	4°C	Short-term	Acceptable for transient storage (days to weeks) if sealed tightly away from moisture[5].
DMSO Stock	-80°C	6 - 12 Months	Deep freezing halts nucleophilic attack and oxidative degradation. Aliquoting is mandatory[4][5].
DMSO Stock	-20°C	1 Month	Marginal stability. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), causing drug precipitation[5].

Troubleshooting FAQs

Q1: My **UNC2025 hydrochloride** stock solution precipitated in DMSO after a few weeks at -20°C. Why did this happen, and can I recover it? Causality: DMSO is highly hygroscopic. Every time you open a cold tube, atmospheric moisture condenses inside. While UNC2025 HCl is water-soluble, a mixed DMSO/water micro-environment at cold temperatures alters the dielectric constant, causing the hydrophobic pyrrolopyrimidine core of the molecule to crash out

of solution[4][5]. Solution: Always use fresh, anhydrous DMSO. To recover the current tube, tightly seal it, warm it in a water bath at 37°C for 10 minutes, and sonicate until visually clear[6]. Moving forward, strictly aliquot your stock solutions to avoid repeated freeze-thaw cycles.

Q2: Since it is an HCl salt and highly soluble in water (up to 55 mg/mL), can I just use water for my primary in vitro stock solution instead of DMSO? Causality: Yes, the HCl salt allows for excellent aqueous solubility[5]. However, for long-term storage, water is susceptible to microbial contamination and can facilitate slow hydrolysis of the compound over months.

Solution: If you use water, you must filter-sterilize the solution through a 0.22 µm membrane and store it at -80°C. For maximum long-term chemical stability, anhydrous DMSO remains the gold standard for the primary concentrated stock[8].

Q3: I am preparing an in vivo formulation for mouse xenograft models. The solution turns cloudy the moment I add saline. What went wrong? Causality: Precipitation during in vivo formulation is almost always caused by an incorrect order of solvent addition. If aqueous saline is added before the drug is fully coated by surfactants (PEG300 and Tween-80), the sudden shift in polarity forces the drug out of solution[4]. Solution: You must follow a strict, sequential addition process. The drug must be fully dissolved in DMSO, then dispersed in PEG300, then stabilized by Tween-80, before any water/saline is introduced. See the self-validating protocol below.

Self-Validating Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution

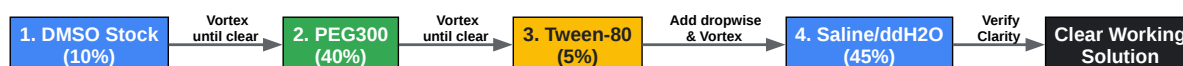
This protocol ensures maximum stability and prevents moisture-induced degradation.

- Calculate: For a 10 mM stock, dissolve 5.13 mg of **UNC2025 hydrochloride** (MW: 513.12 g/mol) in 1.0 mL of solvent[5].
- Solvate: Add 1.0 mL of fresh, anhydrous DMSO to the vial.
- Agitate: Vortex vigorously for 30 seconds.
- Self-Validation Gate (Visual Check): Hold the vial to the light. If any particulate matter remains, place the vial in a 37°C ultrasonic bath for 5–10 minutes until the solution is 100% transparent[6].

- Preserve: Immediately divide the solution into 50 μL or 100 μL single-use aliquots. Store at -80°C [5].

Protocol B: Preparation of In Vivo Formulation (Clear Solution)

Target Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[5][7].



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Fig 2: Step-by-step in vivo formulation workflow ensuring proper micelle formation and solubility.

Step-by-Step Execution (Example for 1 mL total volume):

- Phase 1 (Core Dissolution): Add 100 μL of your concentrated UNC2025 HCl DMSO stock to a clean tube.
- Phase 2 (Co-Solvent): Add 400 μL of PEG300. Vortex thoroughly.
 - Validation Gate: The solution MUST be completely clear before proceeding.
- Phase 3 (Surfactant): Add 50 μL of Tween-80. Vortex thoroughly.
 - Validation Gate: The solution MUST be completely clear. Tween-80 is highly viscous; ensure it is fully integrated.
- Phase 4 (Aqueous Dilution): Add 450 μL of Saline (0.9% NaCl) or PBS dropwise while gently swirling or vortexing.
 - Validation Gate: The final solution must be a homogeneous, clear liquid[4]. If phase separation occurs, discard and restart, ensuring slower addition of saline and more

vigorous vortexing during Phase 3.

- Usage: Administer to the animal model immediately (or within the same day) to prevent eventual precipitation[2].

References

- Title: UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[[Link](#)]

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